CapG Exhibits No Actin Filament Severing Activity, a Key Functional Distinction from Gelsolin
In contrast to gelsolin, CapG completely lacks the ability to sever preformed actin filaments. This is a critical functional divergence within the gelsolin family. While gelsolin exhibits robust severing, CapG shows no severing activity at concentrations up to 4 µM [1]. This property is intrinsic to CapG's structure, which features a shorter S1-S2 linker and a distinct calcium-activation mechanism compared to gelsolin [1].
| Evidence Dimension | Actin Filament Severing Activity |
|---|---|
| Target Compound Data | No severing at concentrations up to 4 µM |
| Comparator Or Baseline | Gelsolin (severin activity) and engineered CapG-sev mutant |
| Quantified Difference | CapG: No severing ≥4 µM; CapG-sev: significant severing at 30–50 nM; CapG-sev+H124/A124: No severing ≥4 µM |
| Conditions | In vitro actin filament severing assays using recombinant proteins. |
Why This Matters
This specific lack of severing activity is essential for experiments requiring actin capping without concurrent filament disassembly, making CapG uniquely suitable for studying processes like controlled actin polymerization and vesicle motility where severing would confound results.
- [1] Zhang, H., Ghirlando, R., Southwick, F. S., & Almo, S. C. (2006). A CapG gain-of-function mutant reveals critical structural and functional determinants for actin filament severing. The EMBO Journal, 25(19), 4458–4467. View Source
